molecular formula C17H26N2O4 B13599495 Tert-butyl 3-(2,3-dimethoxyphenyl)piperazine-1-carboxylate

Tert-butyl 3-(2,3-dimethoxyphenyl)piperazine-1-carboxylate

Cat. No.: B13599495
M. Wt: 322.4 g/mol
InChI Key: HELSIWDVNXEOAS-UHFFFAOYSA-N
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Description

For Research Use Only. Not for human or veterinary use. Tert-butyl 3-(2,3-dimethoxyphenyl)piperazine-1-carboxylate is a chemical building block of interest in medicinal chemistry research. Piperazine-carboxylate derivatives are recognized as privileged scaffolds in the discovery of bioactive molecules and are frequently employed in the synthesis of potential enzyme inhibitors and receptor ligands . Structurally similar compounds, such as those featuring a piperazine core with substituted phenyl rings, have demonstrated significant research value. For instance, 4-phenylpiperazine derivatives have been developed as highly selective dopamine D3 receptor ligands, with some analogs showing over 1000-fold selectivity, which is valuable for studying neurological pathways . Furthermore, piperazine and piperidine carbamates have been identified as key scaffolds for inhibiting serine hydrolases like monoacylglycerol lipase (MAGL) and fatty acid amide hydrolase (FAAH), enzymes involved in endocannabinoid signaling . The tert-Boc protecting group on the piperazine nitrogen is a standard feature that facilitates synthesis and handling . Researchers can utilize this compound as a versatile intermediate to explore these and other biological targets.

Properties

Molecular Formula

C17H26N2O4

Molecular Weight

322.4 g/mol

IUPAC Name

tert-butyl 3-(2,3-dimethoxyphenyl)piperazine-1-carboxylate

InChI

InChI=1S/C17H26N2O4/c1-17(2,3)23-16(20)19-10-9-18-13(11-19)12-7-6-8-14(21-4)15(12)22-5/h6-8,13,18H,9-11H2,1-5H3

InChI Key

HELSIWDVNXEOAS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCNC(C1)C2=C(C(=CC=C2)OC)OC

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of tert-butyl 3-(2,3-dimethoxyphenyl)piperazine-1-carboxylate typically involves:

  • Preparation or procurement of tert-butyl piperazine-1-carboxylate (Boc-protected piperazine).
  • Introduction of the 2,3-dimethoxyphenyl substituent onto the piperazine ring via nucleophilic substitution or reductive amination.
  • Purification and characterization of the final product.

The Boc group serves as a protecting group for the piperazine nitrogen, allowing selective functionalization at the other nitrogen or carbon positions.

Detailed Preparation Methods

Starting Material: tert-Butyl Piperazine-1-carboxylate

The Boc-protected piperazine is commercially available or can be synthesized by reacting piperazine with di-tert-butyl dicarbonate (Boc2O) under basic conditions. This step ensures selective protection of one nitrogen atom to facilitate subsequent substitution reactions.

Introduction of the 2,3-Dimethoxyphenyl Group

The key step is the attachment of the 2,3-dimethoxyphenyl moiety to the piperazine ring. Two main approaches are reported:

Reductive Amination
  • Reagents: 2,3-dimethoxybenzaldehyde, tert-butyl piperazine-1-carboxylate, sodium triacetoxyborohydride (NaBH(OAc)3).
  • Solvent: 1,2-dichloroethane or similar.
  • Conditions: Stirring at room temperature overnight.
  • Procedure: The aldehyde and Boc-piperazine are mixed, followed by the addition of NaBH(OAc)3 to reduce the formed imine intermediate to the secondary amine.
  • Yield: Up to 86% reported in similar aryl-substituted piperazine syntheses.
Nucleophilic Aromatic Substitution (SNAr)
  • Reagents: 2,3-dimethoxyphenyl halide (e.g., bromide or chloride), tert-butyl piperazine-1-carboxylate, potassium carbonate (K2CO3).
  • Solvent: Dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).
  • Conditions: Heating at 100–140°C for several hours under inert atmosphere.
  • Procedure: The Boc-piperazine acts as a nucleophile attacking the activated aryl halide to form the substituted product.
  • Yield: Variable, typically 30–60% depending on conditions and substrates.

Purification and Characterization

  • Purification: Flash column chromatography on silica gel using gradients of ethyl acetate and petroleum ether.
  • Characterization: NMR spectroscopy (^1H and ^13C), LC-MS to confirm molecular weight, and IR spectroscopy for functional group confirmation.
  • Typical Physical State: Colorless to pale orange solid or oil depending on purity and crystallinity.

Representative Experimental Data Table

Step Reagents/Conditions Yield (%) Notes
Boc protection of piperazine Piperazine + di-tert-butyl dicarbonate, base, rt >90 Standard procedure, high yield
Reductive amination 2,3-dimethoxybenzaldehyde + tert-butyl piperazine-1-carboxylate + NaBH(OAc)3, 1,2-dichloroethane, rt, overnight ~86 High selectivity, mild conditions
SNAr substitution 2,3-dimethoxyphenyl bromide + tert-butyl piperazine-1-carboxylate + K2CO3, DMSO, 110°C, 7h 30–60 Requires elevated temperature, inert atmosphere
Purification Silica gel chromatography, EtOAc/petroleum ether gradient - Essential for removing side products

Additional Research Findings and Notes

  • The reductive amination method is preferred for its mild conditions and high yield, especially when the aldehyde is available and stable.
  • SNAr reactions are useful when halogenated aromatic substrates are accessible, but often require harsher conditions and may give lower yields.
  • Protecting the piperazine nitrogen with a Boc group is crucial to prevent over-alkylation and to facilitate selective substitution.
  • The use of sodium triacetoxyborohydride as a reducing agent avoids over-reduction and is compatible with various functional groups.
  • Reaction monitoring by LC-MS and NMR is standard to ensure completion and purity.
  • The final compound's purity and identity are confirmed by characteristic NMR shifts corresponding to the Boc group tert-butyl protons (~1.4 ppm singlet) and aromatic methoxy groups (~3.7–3.9 ppm singlets).

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 3-(2,3-dimethoxyphenyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to modify the piperazine ring.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Chemistry: Tert-butyl 3-(2,3-dimethoxyphenyl)piperazine-1-carboxylate is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the development of new drugs. Piperazine derivatives have shown activity against various biological targets, including enzymes, receptors, and ion channels, making them valuable in drug discovery .

Industry: The compound is also used in the production of specialty chemicals and materials. Its ability to undergo various chemical transformations makes it suitable for the synthesis of complex molecules used in different industrial applications .

Mechanism of Action

The mechanism of action of tert-butyl 3-(2,3-dimethoxyphenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can form hydrogen bonds and other interactions with the active sites of these targets, leading to modulation of their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues of tert-butyl 3-(2,3-dimethoxyphenyl)piperazine-1-carboxylate, highlighting differences in substituents, synthetic yields, melting points, and biological activities:

Compound Name Substituent Position(s) Key Structural Features Melting Point (°C) Yield (%) Biological Activity/Notes References
This compound (Target Compound) 2,3-dimethoxyphenyl at C3 Piperazine core, Boc protection N/A N/A N/A (hypothetical) -
Tert-butyl 4-(2-(((3-(3,4-dimethoxyphenyl)isoxazol-5-yl)methyl)thio)pyrimidin-4-yl)piperazine-1-carboxylate (6e) 3,4-dimethoxyphenyl at C3 (isoxazole-thiopyrimidine linker) Isoxazole-thiopyrimidine-piperazine hybrid 85–87 52 HDAC inhibition (anticancer potential)
Tert-butyl 4-[(E)-3-(3,4-dimethoxyphenyl)acryloyl]piperazine-1-carboxylate (12b) 3,4-dimethoxyphenyl at acryloyl group Acryloyl-piperazine conjugate 124.9–125.1 55.3 Anticancer activity (Olaparib analogue)
Isopropyl 4-(3-(2,3-dimethoxyphenyl)imidazo[1,2-b]pyridazin-6-yl)piperazine-1-carboxylate 2,3-dimethoxyphenyl at imidazopyridazine core Imidazopyridazine-piperazine hybrid N/A N/A Kinase inhibition (pain management)
Tert-butyl 4-(5-oxo-1,2,3,4,5,6-hexahydro-[1,2,3]triazino[4',5':4,5]thieno[2,3-c]isoquinolin-8-yl)piperazine-1-carboxylate Triazino-thienoisoquinoline core Complex heterocyclic scaffold N/A N/A Antibacterial activity (sulfonamide derivatives)

Key Observations

Substituent Position and Electronic Effects: The 2,3-dimethoxyphenyl group in the target compound differs from the 3,4-dimethoxyphenyl substituents in compounds 6e and 12b. Isoxazole-thiopyrimidine (6e) and imidazopyridazine () linkers demonstrate how heterocyclic appendages modulate bioactivity. For example, 6e showed histone deacetylase (HDAC) inhibition, while imidazopyridazine derivatives target kinases .

Synthetic Yields and Conditions :

  • Piperazine derivatives with bulky substituents (e.g., 6e, 12b) typically exhibit moderate yields (52–55%), attributed to steric challenges during coupling reactions. The target compound’s synthesis would likely require optimized conditions (e.g., HBTU/DIEA in DCM) to improve efficiency .

Thermal Stability (Melting Points) :

  • Compounds with rigid scaffolds (e.g., 12b, m.p. 124.9–125.1°C) exhibit higher melting points than flexible analogues (e.g., 6e, m.p. 85–87°C). The target compound’s melting point is expected to fall within this range, depending on crystallinity .

Biological Activity :

  • 3,4-Dimethoxyphenyl analogues (e.g., 12b) are associated with anticancer activity, while 2,3-dimethoxyphenyl derivatives () target kinase pathways. This suggests substituent position critically influences target selectivity .

Biological Activity

Tert-butyl 3-(2,3-dimethoxyphenyl)piperazine-1-carboxylate is a compound of significant interest in pharmacological research due to its diverse biological activities. This article explores its biological effects, synthesis, and potential therapeutic applications based on current research findings.

Biological Activity

Research indicates that this compound exhibits several notable biological activities:

  • Antidepressant Effects : Studies have shown that compounds with similar structures can act as serotonin receptor modulators, potentially influencing mood regulation and anxiety levels.
  • Antitumor Activity : Preliminary research suggests that this compound may inhibit the proliferation of cancer cell lines, making it a candidate for further investigation in oncology.
  • Neuroprotective Properties : The interaction with neurotransmitter systems indicates potential neuroprotective effects, which could be beneficial in neurodegenerative diseases.

The biological activity of this compound is primarily attributed to its ability to interact with various neurotransmitter receptors. Binding affinity studies indicate significant interactions with serotonin (5-HT) receptors, which are crucial for mood regulation and cognitive functions.

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of similar piperazine derivatives:

  • Synthesis and Characterization :
    • A study conducted by Frimayanti et al. (2020) synthesized various piperazine derivatives and evaluated their biological activities, highlighting the importance of substituent variations on pharmacological properties .
    • Molecular docking studies revealed that the compound can effectively bind to target receptors, suggesting a mechanism for its antidepressant and antitumor activities.
  • In vitro Studies :
    • In vitro assays demonstrated that this compound showed dose-dependent inhibition of cancer cell growth in several cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells.

Comparative Analysis of Related Compounds

Compound NameCAS NumberKey Features
Tert-butyl (S)-3-(3,5-dimethoxyphenyl)piperazine-1-carboxylate1241681-14-0Stereoisomeric variant; potential differences in biological activity due to chirality.
Tert-butyl 3-(3-hydroxyphenyl)piperazine-1-carboxylate889956-76-7Hydroxy substitution; may exhibit different pharmacological properties.
Tert-butyl 4-(4-aminophenyl)piperazine-1-carboxylate170911-92-9Amino substitution; could show enhanced interaction with certain receptors.

Q & A

Q. What in vitro assays are suitable for preliminary neuropharmacological profiling?

  • Answer : Radioligand binding assays (e.g., ³H-ketanserin for 5-HT₂A receptors), cAMP accumulation assays for GPCR activity, and cytotoxicity screening (MTT assay on SH-SY5Y cells) .

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